Karnamicin D1
Description
Karnamicin D1 is a member of the karnamicin family, a group of structurally unique natural products derived from the actinomycete Lechevalieria rhizosphaerae NEAU-A2 . These compounds are characterized by a hybrid pyridine-thiazole core, fully substituted hydroxylated pyridine rings, and variable alkyl side chains . Karnamicins exhibit potent angiotensin-converting enzyme (ACE) inhibitory activity, with IC50 values ranging from 0.24 to 5.81 μM, positioning them as promising candidates for treating hypertension and cardiovascular diseases . Unlike synthetic ACE inhibitors such as Captopril and Enalapril, karnamicins are biosynthesized via a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway, with regioselective hydroxylation mediated by flavoprotein monooxygenases (FPMOs) KnmB1 and KnmB2 .
Properties
CAS No. |
122535-59-5 |
|---|---|
Molecular Formula |
C18H25N3O5S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
3-hydroxy-6-[2-(5-hydroxy-5-methylhexyl)-1,3-thiazol-4-yl]-4,5-dimethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C18H25N3O5S/c1-18(2,24)8-6-5-7-11-20-10(9-27-11)12-15(25-3)16(26-4)14(22)13(21-12)17(19)23/h9,22,24H,5-8H2,1-4H3,(H2,19,23) |
InChI Key |
CLFWTCAKLHHGGO-UHFFFAOYSA-N |
SMILES |
CC(C)(CCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Canonical SMILES |
CC(C)(CCCCC1=NC(=CS1)C2=C(C(=C(C(=N2)C(=O)N)O)OC)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison of Karnamicin Analogs
Karnamicins are divided into subclasses based on alkyl substitutions and hydroxylation patterns. Key variants include:
Its properties are inferred from related analogs.
Key Structural Trends :
- Alkyl Chain Length : Longer chains (e.g., Karnamicin E1) correlate with higher ACE inhibition potency (IC50 = 0.24 μM) .
- Hydroxylation : Regioselective hydroxylation by KnmB1/KnmB2 enhances binding to ACE active sites .
- Methoxy Groups: Methoxy substitutions (e.g., Karnamicin E1) improve metabolic stability compared to non-methylated variants .
Functional Comparison with Other ACE Inhibitors
Karnamicins are compared with clinical ACE inhibitors below:
Key Findings :
- Karnamicins exhibit moderate-to-high potency (IC50 = 0.24–5.81 μM) but are less potent than synthetic inhibitors like Enalapril (IC50 = 0.001 μM). However, their natural origin and unique biosynthesis may reduce off-target effects .
- Synthetic ACE inhibitors achieve higher potency but suffer from adverse effects due to non-selective zinc-binding motifs .
Q & A
Q. What experimental methodologies are recommended for characterizing the structural and functional properties of Karnamicin D1?
To ensure reproducibility, structural characterization should include high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, with comparisons to published spectral databases. Functional assays, such as antimicrobial activity testing, should follow standardized protocols (e.g., CLSI guidelines) with appropriate controls (e.g., solvent-only and positive controls). Detailed synthesis steps and purity validation (HPLC ≥95%) must be documented, referencing established protocols .
Q. How can researchers design experiments to validate the proposed mechanism of action of this compound against bacterial targets?
Use in vitro models (e.g., bacterial membrane permeability assays) and in silico molecular docking to identify binding interactions with target proteins (e.g., ribosomal subunits). Include dose-response curves to establish IC₅₀ values and validate findings using genetic knockouts or RNA interference to confirm target specificity. Ensure experimental replicates (n ≥ 3) and statistical power analysis (α = 0.05) to minimize Type I/II errors .
Q. What are the key considerations for ensuring reproducibility in this compound synthesis?
Document reaction conditions (temperature, solvent, catalysts), purification methods (column chromatography gradients), and characterization data (e.g., melting points, optical rotation). Cross-validate results with independent labs using shared protocols. Publish raw data and spectra in supplementary materials to enable peer verification .
Advanced Research Questions
Q. How should researchers address contradictions in published data on this compound’s efficacy across bacterial strains?
Conduct meta-analyses of existing studies to identify confounding variables (e.g., strain-specific resistance genes, assay conditions). Perform comparative experiments under standardized conditions, controlling for variables like pH, temperature, and bacterial growth phase. Use multivariate regression to isolate factors influencing efficacy discrepancies .
Q. What strategies optimize the pharmacokinetic profile of this compound in in vivo models?
Employ structure-activity relationship (SAR) studies to modify functional groups impacting bioavailability. Use LC-MS/MS to quantify serum half-life and tissue distribution in animal models. Compare formulations (e.g., liposomal encapsulation vs. free compound) to enhance stability and reduce toxicity. Reference pharmacokinetic models (e.g., compartmental analysis) for predictive scaling .
Q. How can computational tools enhance the design of this compound derivatives with improved selectivity?
Apply molecular dynamics simulations to predict binding affinities to off-target human proteins (e.g., cytochrome P450 enzymes). Use cheminformatics platforms (e.g., Schrödinger Suite) to screen virtual libraries for derivatives with lower cytotoxicity. Validate top candidates using in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) .
Q. What methodologies resolve challenges in detecting this compound degradation products during stability studies?
Implement forced degradation studies (heat, light, pH extremes) followed by UPLC-QTOF analysis to identify degradation pathways. Compare fragmentation patterns with synthetic standards. Quantify degradation kinetics using Arrhenius equations to predict shelf-life under varying storage conditions .
Methodological Guidance for Data Analysis
Q. How should researchers statistically analyze dose-dependent cytotoxicity data for this compound?
Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal dose-response curves and calculate LD₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize clinical relevance .
Q. What frameworks are recommended for integrating this compound’s in vitro and in vivo data into a cohesive mechanistic model?
Adopt systems pharmacology approaches, such as PK/PD modeling, to correlate compound exposure with therapeutic outcomes. Validate models using Bayesian inference to account for inter-individual variability. Cross-reference with omics datasets (e.g., transcriptomics) to identify biomarker correlations .
Ethical and Reporting Standards
Q. How can researchers ensure compliance with ethical guidelines when publishing this compound data?
Disclose all funding sources and potential conflicts of interest. Adhere to FAIR data principles by depositing raw datasets in public repositories (e.g., Zenodo). Follow journal-specific guidelines for experimental rigor (e.g., ARRIVE 2.0 for animal studies) and include detailed methods for peer replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
